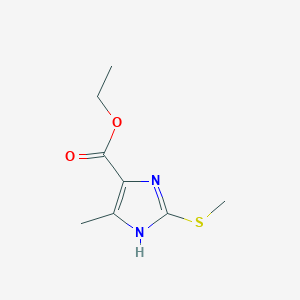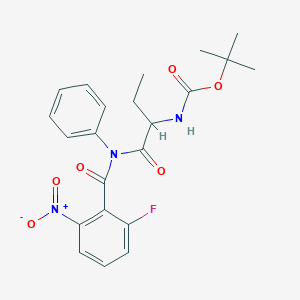
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethyl group, and a methyl ester group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Substituents: The ethyl group can be introduced through alkylation reactions, while the amino group can be introduced through amination reactions.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, followed by purification steps such as crystallization or distillation.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, which can improve efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学研究应用
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Material Science: In organic semiconductors, the compound can facilitate charge transport due to its conjugated system, which allows for the delocalization of electrons.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-3-thiophenecarboxylic acid methyl ester: Similar structure but with a methyl group instead of an ethyl group.
2-Amino-4-ethyl-3-thiophenecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Amino-3-thiophenecarboxylic acid methyl ester: Lacks the ethyl group.
Uniqueness
2-Amino-4-ethyl-3-thiophenecarboxylic acid methyl ester is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both an amino group and an ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC 名称 |
methyl 2-amino-4-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-3-5-4-12-7(9)6(5)8(10)11-2/h4H,3,9H2,1-2H3 |
InChI 键 |
ZIJKPIBKOYUOKX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CSC(=C1C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


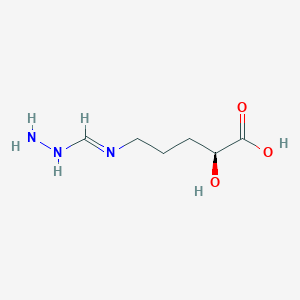

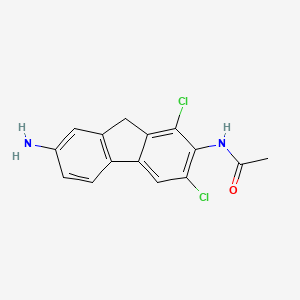
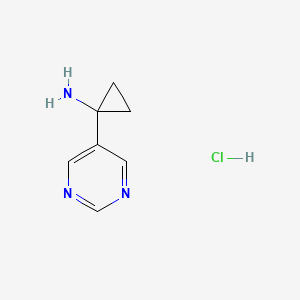
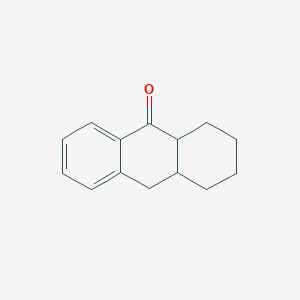
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

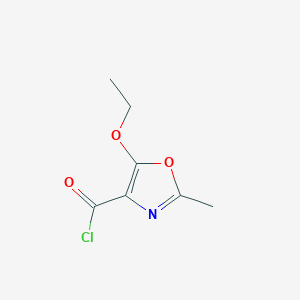
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

![{4-[Bis(2-hydroxyethyl)amino]phenyl}(4-chlorophenyl)acetonitrile](/img/structure/B13990212.png)
